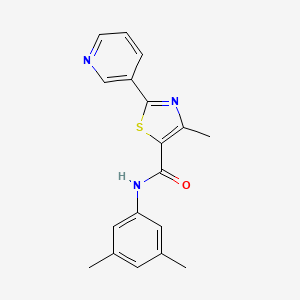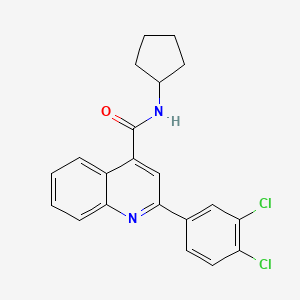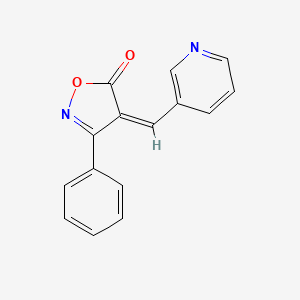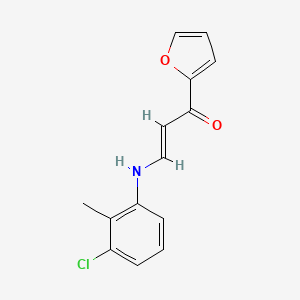![molecular formula C22H19N3O3S B4556430 5-(4-methoxyphenyl)-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B4556430.png)
5-(4-methoxyphenyl)-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}-1,2-oxazole-3-carboxamide
Vue d'ensemble
Description
5-(4-methoxyphenyl)-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, a thiazolyl group, and an oxazole carboxamide group, making it an interesting subject for research in organic chemistry and related disciplines.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a lead compound for the development of new drugs.
Medicine: Research may explore its potential therapeutic effects, particularly in areas such as anti-inflammatory or anticancer activity.
Industry: It could be used in the development of new materials or as a catalyst in industrial processes.
Méthodes De Préparation
The synthesis of 5-(4-methoxyphenyl)-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the thiazole ring: This can be achieved through the reaction of a suitable thioamide with an α-haloketone.
Introduction of the methoxyphenyl group: This step involves the coupling of the thiazole intermediate with a methoxyphenyl derivative.
Formation of the oxazole ring: This can be done through cyclization reactions involving appropriate precursors.
Final coupling: The final step involves coupling the oxazole intermediate with the thiazole intermediate under suitable conditions to form the desired compound.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Des Réactions Chimiques
5-(4-methoxyphenyl)-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl and thiazole rings, using reagents like halogens or nucleophiles.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Mécanisme D'action
The mechanism of action of 5-(4-methoxyphenyl)-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}-1,2-oxazole-3-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a desired therapeutic effect. The pathways involved would be specific to the target and the biological system under study.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-(4-methoxyphenyl)-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}-1,2-oxazole-3-carboxamide include other thiazole and oxazole derivatives. These compounds may share similar structural features but differ in their functional groups or substituents, leading to differences in their chemical reactivity and biological activity. Examples of similar compounds include:
2-(4-methoxyphenyl)-1,3-thiazole: A simpler thiazole derivative with a methoxyphenyl group.
4-(3-methylphenyl)-1,2-oxazole: An oxazole derivative with a methylphenyl group.
N-(4-methoxyphenyl)-1,3-thiazole-2-carboxamide: A thiazole carboxamide with a methoxyphenyl group.
These comparisons highlight the unique combination of functional groups in this compound, which may confer distinct properties and applications.
Propriétés
IUPAC Name |
5-(4-methoxyphenyl)-N-[[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-14-4-3-5-16(10-14)22-24-17(13-29-22)12-23-21(26)19-11-20(28-25-19)15-6-8-18(27-2)9-7-15/h3-11,13H,12H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLIZQMTUBAJFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CS2)CNC(=O)C3=NOC(=C3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOLE](/img/structure/B4556361.png)
![Diethyl 2-[3-(2,5-dimethylphenoxy)propyl]propanedioate](/img/structure/B4556371.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4556384.png)
![ethyl 3-[3-(4-fluorophenyl)-2,5-dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B4556387.png)
![1-(2-fluorophenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4556393.png)
![ethyl 4-[({[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B4556399.png)
![1-[(4-tert-butylphenoxy)methyl]-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B4556407.png)


![N-(2-{[2-(1-naphthyloxy)acetyl]amino}phenyl)butanamide](/img/structure/B4556422.png)

![2-(2-Chlorophenoxy)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B4556429.png)
